N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine
Description
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine is a secondary amine featuring a cyclohexylamine core linked to a piperidine-substituted ethyl chain. Its structure combines lipophilic (cyclohexane and piperidine) and hydrophilic (amine) moieties, making it a versatile scaffold in medicinal chemistry and organic synthesis.
Properties
CAS No. |
857377-40-3 |
|---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)cyclohexanamine |
InChI |
InChI=1S/C13H26N2/c1-3-7-13(8-4-1)14-9-12-15-10-5-2-6-11-15/h13-14H,1-12H2 |
InChI Key |
DENYUEYTPIANDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with piperidine using sodium triacetoxyborohydride as the reducing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-[2-(Piperidin-1-yl)ethyl]cyclohexanone.
Reduction: It can be reduced to form N-[2-(Piperidin-1-yl)ethyl]cyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-[2-(Piperidin-1-yl)ethyl]cyclohexanone
Reduction: N-[2-(Piperidin-1-yl)ethyl]cyclohexanol
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors .
Comparison with Similar Compounds
Stereochemical Variants
- (S,S)-2-(Piperidin-1-yl)cyclohexanamine (): Structure: Lacks the ethyl spacer between the cyclohexylamine and piperidine groups. Synthesis: Prepared via acid-catalyzed hydrolysis of acetamide precursors, yielding 88% purity . Properties: Brown liquid; ^1H NMR data confirms cyclohexane and piperidine proton environments. Stereochemistry may influence receptor binding compared to non-chiral analogs .
Piperazine-Based Analogs
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid ():
- Structure : Replaces piperidine with piperazine and introduces an Fmoc-protected carboxylic acid group.
- Applications : Used in peptide synthesis (Fmoc group facilitates solid-phase coupling). The carboxylic acid enhances water solubility, contrasting with the lipophilic nature of the target compound .
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide ():
- Structure : Incorporates a 2-methoxyphenyl-piperazine and pyridyl group, increasing aromaticity and hydrogen-bonding capacity.
- Applications : Investigated for CNS drug development due to piperazine’s affinity for serotonin/dopamine receptors. The carboxamide group improves metabolic stability compared to primary amines .
Substituted Cyclohexanamine Derivatives
- N-[2-(4-Chlorophenyl)ethyl]cyclohexanamine (): Structure: Substitutes the piperidine group with a 4-chlorophenyl-ethyl chain. Suppliers list this compound for exploratory pharmacology .
- N-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride (): Structure: Replaces piperidine with a dimethylamino group. The dihydrochloride salt increases aqueous solubility (critical for injectable formulations). Properties: Molecular weight 206.76 g/mol; polar salt form contrasts with the free base of the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Findings
- Substituent Effects: Chlorophenyl groups () enhance lipophilicity, while dimethylamino and HCl salts () improve solubility.
- Piperazine vs. Piperidine : Piperazine derivatives () offer broader hydrogen-bonding capacity and receptor affinity, critical for CNS-targeted drugs.
Biological Activity
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine is a compound of interest in medicinal chemistry due to its structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its biological activity, particularly in interactions with neurotransmitter receptors. The cyclohexanamine moiety contributes to its lipophilicity, enhancing membrane permeability and bioavailability.
This compound has been studied for its effects on various biological targets:
- Dopamine Receptors : Research indicates that similar piperidine derivatives can act as modulators of dopamine receptors, potentially influencing neuropsychiatric conditions .
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as IKKb, which plays a crucial role in the NF-kB signaling pathway associated with inflammation and tumor growth.
Anti-Cancer Properties
Several studies have highlighted the anticancer potential of piperidine derivatives:
- In Vitro Studies : Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including colorectal and breast cancers. For instance, derivatives have been reported to exhibit IC50 values in the nanomolar range against HCT-116 colon cancer cells .
| Compound Name | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | 200 | HCT-116 |
| TH8535 (related compound) | 200 | Various cancer lines |
Study 1: Inhibition of OGG1 Enzyme
A study focused on N-piperidinyl-benzimidazolone derivatives demonstrated their ability to inhibit the OGG1 enzyme, crucial for DNA repair mechanisms. The findings showed that modifications to the piperidine structure could enhance inhibitory activity, suggesting a similar approach could be applied to this compound for targeting DNA repair pathways .
Study 2: Allosteric Modulation of Dopamine Receptors
Another study investigated compounds that act as negative allosteric modulators at dopamine D2 receptors. This research suggests that derivatives of this compound could similarly modulate receptor activity, providing insights into potential therapeutic uses in treating disorders like schizophrenia .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound remains under investigation. However, compounds with similar structures typically demonstrate favorable absorption and distribution characteristics. Toxicity assessments are critical, especially when considering the therapeutic window for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
